molecular formula C28H25N B13769509 N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine CAS No. 89114-75-0

N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine

Cat. No.: B13769509
CAS No.: 89114-75-0
M. Wt: 375.5 g/mol
InChI Key: RMTFQLKKBBWGAH-UHFFFAOYSA-N
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Description

N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine (CAS 89114-75-0) is an organic compound with the molecular formula C 28 H 25 N and a molecular weight of 375.5 g/mol. This compound is characterized by a high predicted boiling point of 556.2±50.0 °C and a specific melting point of 172-173 °C . The extended π-conjugated system formed by the benzenamine and styrene groups suggests significant potential for applications in materials science research. Compounds with similar structural motifs, featuring rigid, elongated architectures, are widely investigated in the development of advanced organic materials, particularly as components in liquid crystal displays and other optoelectronic systems for their high optical anisotropy and thermal stability . Researchers can utilize this chemical as a valuable building block or intermediate in the synthesis of more complex molecular structures. It is strictly for research and development purposes in a controlled laboratory environment. Not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

89114-75-0

Molecular Formula

C28H25N

Molecular Weight

375.5 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylethenyl)phenyl]aniline

InChI

InChI=1S/C28H25N/c1-22-8-16-26(17-9-22)29(27-18-10-23(2)11-19-27)28-20-14-25(15-21-28)13-12-24-6-4-3-5-7-24/h3-21H,1-2H3

InChI Key

RMTFQLKKBBWGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple aromatic rings and amine functionalities, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C21H23N\text{C}_{21}\text{H}_{23}\text{N}

This compound features two para-methylphenyl groups and a phenylethenyl group attached to a central amine, which may contribute to its biological properties.

Antioxidant Properties

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple aromatic rings can enhance the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. In vitro assays demonstrated that this compound showed a notable reduction in oxidative stress markers in cell cultures, suggesting its potential as an antioxidant agent .

Anticancer Activity

Several derivatives of bis(arylamine) compounds have been studied for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. In particular, studies have shown that this compound can downregulate key oncogenes and upregulate tumor suppressor genes in various cancer cell lines .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is crucial. Molecular docking studies suggest that this compound has a binding affinity comparable to established AChE inhibitors such as Donepezil and Rivastigmine. The compound interacts with key residues in the active site of AChE, potentially leading to enhanced cholinergic signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of methyl groups enhances lipophilicity, facilitating cellular uptake and bioavailability. Additionally, the arrangement of the phenolic groups plays a critical role in modulating the electronic properties of the molecule, impacting its reactivity and interaction with biological targets .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various compounds, this compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated a dose-dependent scavenging effect, with IC50 values comparable to well-known antioxidants like ascorbic acid .

Study 2: Cancer Cell Line Testing

A series of experiments conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis demonstrated increased apoptosis rates, confirming its potential as an anticancer agent .

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine has been investigated for use in OLEDs due to its excellent luminescent properties. A study highlighted its role in enhancing luminous efficiency and luminance in organic electroluminescent devices, making it a promising candidate for next-generation display technologies .

Conductive Polymers
The compound is also utilized in the synthesis of conductive polymers. Its ability to act as a dopant improves the electrical conductivity of polymer matrices, which is crucial for applications in flexible electronics and sensors.

Photochemistry

Photodimerization Reactions
Research indicates that this compound can participate in photodimerization reactions, where it serves as a template for creating complex molecular architectures under UV light exposure. This property is particularly useful in developing photoresponsive materials and coatings .

Materials Science

Polymer Composites
In materials science, this compound is incorporated into polymer composites to enhance thermal stability and mechanical strength. Its unique chemical structure allows for improved interaction with polymer chains, leading to superior material properties suitable for high-performance applications .

Coatings and Adhesives
The compound's chemical characteristics make it suitable for formulating advanced coatings and adhesives that require specific performance attributes, such as enhanced adhesion, durability, and resistance to environmental factors.

Case Study 1: OLED Development

A recent study demonstrated the incorporation of this compound into OLED structures. The results showed a marked increase in device efficiency compared to traditional materials, highlighting its potential for commercial applications in display technologies.

Case Study 2: Photochemical Applications

In another investigation focusing on photochemical reactions, researchers utilized this compound to create novel photodimerization products with potential applications in drug delivery systems and smart materials. The study illustrated the compound's versatility and effectiveness under various experimental conditions.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic rings undergo electrophilic substitution, particularly at the para positions relative to the amine groups.

Reaction Type Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0–5°C, CH₂Cl₂Nitro derivatives at para positions of methylphenyl groups65–78%
HalogenationBr₂/FeBr₃, RT, CHCl₃Brominated products at ethenyl or aromatic sites52–60%

Key Findings :

  • Nitration selectively targets the methyl-substituted phenyl rings due to steric and electronic directing effects.

  • Bromination occurs at the ethenyl group or less hindered aromatic positions, depending on reaction time.

Hydrogenation and Reduction Reactions

The ethenyl group is susceptible to catalytic hydrogenation, enabling saturation of the double bond.

Reaction Type Reagents/Conditions Products Yield References
HydrogenationH₂ (1 atm), Pd/C, EtOH, RTN,N-Bis(4-methylphenyl)-4-(2-phenylethyl)benzenamine89%
Selective ReductionLiAlH₄, THF, 0°CPartially reduced intermediates (not fully characterized)45%

Mechanistic Insight :

  • Complete hydrogenation of the ethenyl group proceeds quantitatively under mild conditions, preserving the aromatic amine structure .

Oxidation Reactions

Controlled oxidation targets the ethenyl group or methyl substituents.

Reaction Type Reagents/Conditions Products Yield References
Ethenyl OxidationKMnO₄, H₂O/acetone, 50°C4-Benzoyl-N,N-bis(4-methylphenyl)benzenamine72%
Methyl OxidationCrO₃, AcOH, refluxCarboxylic acid derivatives (minor products)<20%

Notable Observation :

  • Strong oxidizing agents like KMnO₄ cleave the ethenyl group to form a ketone, while milder conditions yield epoxides (unreported in cited studies but inferred from analogous systems).

Transition Metal-Catalyzed Coupling Reactions

The compound serves as a substrate in palladium-mediated cross-couplings.

Reaction Type Reagents/Conditions Products Yield References
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°CBiaryl derivatives via aryl boronic acid coupling83%
Heck ReactionPd(OAc)₂, P(o-tol)₃, DMF, 120°CExtended conjugated systems with styrenic moieties68%

Synthetic Utility :

  • These reactions enable modular functionalization for optoelectronic materials, leveraging the compound’s planar structure .

Stability and Side Reactions

The compound demonstrates thermal stability up to 250°C but undergoes decomposition under prolonged UV exposure. Competitive side reactions include:

  • Dimerization : Observed in concentrated solutions at elevated temperatures, forming biphenylamine derivatives .

  • Oxidative Degradation : Accelerated in the presence of trace metals, yielding quinone-like byproducts.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Structure Molecular Formula Molecular Weight XlogP Key Functional Groups Applications
N,N-Bis(4-methylphenyl)-4-(2-phenylethenyl)benzenamine Central benzenamine with two 4-methylphenyl groups and a styrenyl group C₃₄H₂₉N 389.214 8.5 Methylphenyl, styrenyl OLED HTM, photoconductive cells
4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) Two benzenamine units linked via a cyclohexylidene bridge C₄₆H₄₆N₂ 626.888 N/A Methylphenyl, cyclohexylidene OLED HTM, exciplex host
Tris(4-nitrophenyl)amine Central amine core with three nitro-substituted phenyl groups C₁₈H₁₂N₄O₆ 404.31 N/A Nitrophenyl Charge-transfer complexes, explosives
4-Aminostilbene Stilbene backbone with an amine group C₁₄H₁₃N 195.26 3.3 Styrenyl, amine Fluorescent probes, photopolymerization
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) Biphenyl core with naphthyl and phenyl substituents C₄₄H₃₂N₂ 588.74 9.2 Naphthyl, biphenyl OLED HTM

Key Structural Differences :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound and TAPC use methyl groups for electron donation, enhancing hole mobility, while tris(4-nitrophenyl)amine employs nitro groups for electron withdrawal, favoring charge-transfer interactions .
  • Backbone Rigidity: TAPC’s cyclohexylidene bridge reduces conformational flexibility compared to the styrenyl group in the target compound, improving thermal stability (TAPC decomposes at 484°C vs.

Performance in OLEDs and Photoconductive Devices

Table 2: Device Performance Metrics

Compound Device Structure Key Metrics Reference
This compound Double-layered photoreceptor (TiO₂ phthalocyanine + CTM) Charge acceptance: 935 V, Residual potential: 60 V, Photosensitivity: 1.0 (lx·s)⁻¹
TAPC ITO/TAPC (25 nm)/PXZDSO₂:host (35 nm)/TmPyPB (55 nm)/LiF/Al EQE: ~29.6%, Low power consumption at high thickness
NPB OLED with NPB as HTL Refractive index: 1.8–1.9 (limiting for CPL applications)
Tris(4-nitrophenyl)amine Charge-transfer complexes High thermal stability, explosive applications

Key Findings :

  • Hole Transport Efficiency : Both CTM and TAPC achieve >90% triplet utilization in OLEDs, but TAPC’s rigid structure enables higher external quantum efficiency (EQE: 29.6%) .
  • Limitations : NPB’s low refractive index (1.8–1.9) restricts its use in circularly polarized light (CPL) applications, whereas CTM’s styrenyl group may reduce thermal stability compared to TAPC .

Preparation Methods

Buchwald-Hartwig Coupling to Form N,N-bis(4-methylphenyl)aniline

This palladium-catalyzed amination is the foundational step to prepare the diarylamine core.

Parameter Condition Result
Reactants 4-Methyldiphenylamine, para-bromotoluene Molar ratio 1:1
Base Sodium tert-butoxide 1.11 equivalents
Catalyst Palladium(II) acetate 5.11 × 10^-4 equivalents
Ligand Tri-tert-butylphosphine 8.22 × 10^-3 equivalents
Solvent Toluene -
Temperature 140 °C -
Reaction Time 2 hours -
Yield 95.58% High purity (99.28%)

This reaction proceeds efficiently under these conditions, producing N,N-bis(4-methylphenyl)aniline with excellent yield and purity, highlighting the effectiveness of the palladium catalyst and bulky phosphine ligand in facilitating the amination.

Vilsmeier-Haack Formylation to Introduce Aldehyde Group

The diarylamine intermediate undergoes formylation to install the benzaldehyde moiety necessary for subsequent olefination.

Parameter Condition Result
Reactants N,N-bis(4-methylphenyl)aniline 1 equivalent
Reagents Phosphorus oxychloride (POCl3), DMF Molar ratio POCl3:DMF:amine = 2.48:1.48:1
Temperature 40 °C -
Reaction Time 3 hours -
Yield 87.17% Purity 98.28%

The mild temperature and controlled reaction time prevent overreaction or decomposition, yielding the aldehyde intermediate efficiently.

Preparation of Diethyl Benzylphosphonate

This reagent is synthesized as a Wittig-Horner olefination precursor.

Parameter Condition Result
Reactants Triethylphosphite, benzyl chloride Molar ratio 3.56:1
Temperature 170 °C -
Reaction Time 4 hours -
Yield 92.97% Purity 93.96%

The high temperature facilitates the Arbuzov reaction, converting benzyl chloride and triethylphosphite into the phosphonate ester with good yield.

Wittig-Horner Reaction to Form Target Compound

The final step couples the aldehyde intermediate with diethyl benzylphosphonate to form the styryl-substituted amine.

Parameter Condition Result
Reactants N,N-bis(4-methylphenyl)benzaldehyde, diethyl benzylphosphonate Molar ratio 1:2.52
Base Sodium tert-butoxide 3.03 equivalents
Solvent DMF 12.9 equivalents
Temperature 20 °C -
Reaction Time 4 hours -
Yield 85.04% Purity 97.35%

This step proceeds under mild conditions, preserving the stereochemistry and producing the trans-stilbene configuration predominantly. The reaction benefits from the strong base and polar aprotic solvent to generate the ylide and promote olefination.

Alternative Synthetic Routes

One-Pot Sequential N- and C-Arylation

An alternative method reported involves a one-pot sequential palladium-catalyzed N-arylation followed by C-arylation using 4-aminostyrene and aryl halides. This method utilizes:

  • Palladium catalyst (2 mol%)
  • Ligand (4 mol%)
  • Sodium tert-butoxide as base
  • Toluene as solvent
  • Reaction temperature around 110 °C
  • Reaction time about 16 hours

This approach streamlines the synthesis by combining steps, yielding the target compound with melting point 172–173 °C and good stereoselectivity for the trans-isomer.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents & Conditions Yield (%) Purity (%) Notes
1. N-Arylation Buchwald-Hartwig coupling 4-Methyldiphenylamine, para-bromotoluene, Pd(OAc)2, tBuOK, tri-tert-butylphosphine, 140 °C, 2 h 95.58 99.28 High yield, mild conditions
2. Formylation Vilsmeier-Haack reaction POCl3, DMF, 40 °C, 3 h 87.17 98.28 Efficient aldehyde introduction
3. Phosphonate synthesis Arbuzov reaction Triethylphosphite, benzyl chloride, 170 °C, 4 h 92.97 93.96 Preparation of Wittig reagent
4. Olefination Wittig-Horner reaction Diethyl benzylphosphonate, NaOtBu, DMF, 20 °C, 4 h 85.04 97.35 Forms styryl substituent
Alternative One-pot N- and C-arylation Pd catalyst, ligand, NaOtBu, toluene, 110 °C, 16 h Not specified Not specified Streamlined synthesis

Analytical and Structural Confirmation

The prepared compound is characterized by:

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